molecular formula C16H17N3 B14432698 N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 76841-48-0

N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14432698
CAS No.: 76841-48-0
M. Wt: 251.33 g/mol
InChI Key: LSFSFKPYAGVWRO-UHFFFAOYSA-N
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Description

N-(4-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles This compound features a biphenyl group substituted with a methyl group at the 4-position and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, where 4-methylphenylboronic acid reacts with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Imidazole Ring Formation: The biphenyl intermediate is then reacted with an appropriate amine and a carbonyl compound under acidic or basic conditions to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce any double bonds present in the structure.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated biphenyl derivatives

Scientific Research Applications

N-(4-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with target proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: Lacks the imidazole ring, making it less versatile in biological applications.

    1,1’-Biphenyl-2-amine: Lacks the methyl group, which can affect its hydrophobic interactions and overall activity.

    2-Phenylimidazole: Lacks the biphenyl group, reducing its potential for hydrophobic interactions.

Uniqueness

N-(4-Methyl[1,1’-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the combination of the biphenyl and imidazole moieties, which provide a balance of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

CAS No.

76841-48-0

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

N-(5-methyl-2-phenylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C16H17N3/c1-12-7-8-14(13-5-3-2-4-6-13)15(11-12)19-16-17-9-10-18-16/h2-8,11H,9-10H2,1H3,(H2,17,18,19)

InChI Key

LSFSFKPYAGVWRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)NC3=NCCN3

Origin of Product

United States

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